molecular formula C16H33NO B3036527 Obscuraminol F CAS No. 350485-01-7

Obscuraminol F

Cat. No. B3036527
CAS RN: 350485-01-7
M. Wt: 255.44 g/mol
InChI Key: BBZHHOGHQKXCRQ-JKSUJKDBSA-N
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Description

Obscuraminol F is a high-purity natural product with a molecular formula of C16H33NO and a molecular weight of 255.44 g/mol . It is an alkaloid type of compound and is physically described as an oil . It is sourced from Pseudodistoma obscurum .


Molecular Structure Analysis

The molecular structure of Obscuraminol F consists of 16 carbon atoms, 33 hydrogen atoms, and 1 nitrogen atom . The structure is characterized by a β-lactam ring, which is a four-membered lactam .


Physical And Chemical Properties Analysis

Obscuraminol F is an oil-like substance . It has a molecular weight of 255.44 g/mol and a molecular formula of C16H33NO . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

Natural Product Synthesis

Obscuraminol F: belongs to a class of natural products known as obscuraminols , which were originally isolated from the tunicate Pseudodistoma obscurum . These compounds exhibit intriguing biological activities and unique structural features. Researchers have harnessed the power of Samarium diiodide (SmI~2~) , also known as Kagan’s reagent , in the total synthesis of natural products. SmI2 has been a valuable tool for reductive coupling reactions, C–C bond construction, and cascade reactions. Its mild and selective single-electron reduction capability has made it indispensable in the modification of natural products and their total syntheses .

Obscuraminol F: Structure and Absolute Configuration

Before diving into specific applications, let’s briefly discuss the structure of Obscuraminol F . It is an unsaturated amino alcohol, and its absolute configuration has been elucidated through research . Understanding its structure is crucial for exploring its potential applications.

a. Anticancer Properties:
b. Neuroprotective Effects:
c. Antiviral Activity:
d. Anti-Inflammatory and Immunomodulatory Actions:
e. Chemical Biology and Target Identification:

Challenges and Future Directions

Safety and Hazards

The safety data sheet for Obscuraminol F suggests avoiding contact with eyes, skin, and clothing. Ingestion and inhalation should also be avoided. It should be kept away from sources of ignition and exposure should not be prolonged or repeated .

Future Directions

While specific future directions for Obscuraminol F research are not available, the field of medicinal chemistry continues to evolve, with ongoing research into the development of new compounds, the improvement of existing ones, and the exploration of novel mechanisms of action .

properties

IUPAC Name

(2S,3R)-2-aminohexadec-15-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15(2)17/h3,15-16,18H,1,4-14,17H2,2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZHHOGHQKXCRQ-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CCCCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CCCCCCCCCCCC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obscuraminol F

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Obscuraminol F
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Obscuraminol F
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Obscuraminol F

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